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Compound of Interest

Compound Name: Tinostamustine hydrochloride

Cat. No.: B585383 Get Quote

An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACi)

Fusion Molecule

Abstract
EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that

represents a significant advancement in the field of oncology. It is a fusion molecule engineered

to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating

agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2]

This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and

inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer

models.[3][4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, mechanism of action, and key experimental findings

related to EDO-S101, intended for researchers, scientists, and professionals in drug

development.

Chemical Structure and Physicochemical Properties
EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-

benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an

alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore

responsible for HDAC inhibition, derived from vorinostat.
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Table 1: Chemical and Physicochemical Properties of
EDO-S101

Property Value Reference(s)

IUPAC Name

7-[5-[bis(2-

chloroethyl)amino]-1-

methylbenzimidazol-2-yl]-N-

hydroxyheptanamide

[2]

Synonyms
Tinostamustine, EDO-S 101,

EDO-S-101
[1]

CAS Number 1236199-60-2 [1]

Molecular Formula C₁₉H₂₈Cl₂N₄O₂ [1]

Molecular Weight 415.4 g/mol [1][2]

Appearance Crystalline solid [5]

Solubility

DMSO: 14 mg/mL (33.7 mM),

Ethanol: 2 mg/mL, Water:

Insoluble

[6]

SMILES

CN1C2=C(C=C(C=C2)N(CCCl

)CCCl)N=C1CCCCCCC(=O)N

O

[1]

InChI Key
GISXTRIGVCKQBX-

UHFFFAOYSA-N
[1]

Pharmacological Properties and Mechanism of
Action
EDO-S101's innovative design results in a dual mechanism of action that creates a powerful

synergistic antitumor effect.

DNA Alkylation
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The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent

bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks

and double-strand breaks.[5][7] This damage disrupts DNA replication and transcription,

ultimately triggering apoptotic cell death.[8]

Histone Deacetylase (HDAC) Inhibition
The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both

class I and class II HDAC enzymes.[6][9] HDACs play a crucial role in chromatin remodeling by

removing acetyl groups from histone proteins, leading to a more condensed chromatin

structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101

promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state.[4]

This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine

moiety but also impairs the cell's ability to repair the induced DNA damage.[3][10]

Table 2: In Vitro Inhibitory Activity of EDO-S101
Target IC₅₀ (nM) Reference(s)

HDAC1 9 [6]

HDAC2 9 [6]

HDAC3 25 [6]

HDAC6 6 [6]

HDAC8 107 [6]

HDAC10 72 [6]

Synergistic Effects and Downstream Signaling
The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular

events that are highly cytotoxic to cancer cells.

Enhanced DNA Damage and Impaired Repair: The HDACi-mediated chromatin relaxation

makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment

of DNA repair proteins like RAD51 to the sites of damage.[4]
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Cell Cycle Arrest: EDO-S101 has been shown to induce cell cycle arrest, particularly in the

G2-M phase, preventing cancer cells from progressing through cell division.[11]

Induction of Apoptosis: The overwhelming DNA damage and cellular stress trigger the

intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of

PARP.[7]

Unfolded Protein Response (UPR): EDO-S101 is a strong inducer of the unfolded protein

response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic

reticulum (ER) stress, which can further contribute to apoptosis.

Immunomodulatory Effects: EDO-S101 has been shown to upregulate the expression of

CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the

efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]
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Fig. 1: Mechanism of Action of EDO-S101.

Preclinical and Clinical Findings
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EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical

models, including multiple myeloma, glioblastoma, and various solid tumors.

In Vitro Cytotoxicity
EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those

resistant to conventional chemotherapies.

Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple
Myeloma (MM) Cell Lines

Cell Line p53 Status
Melphalan
Resistance

IC₅₀ (µM) Reference(s)

MM.1S Wild Type Sensitive 1.6 - 4.8 [4][13]

MM.1R Wild Type Resistant 1.6 - 4.8 [13]

RPMI-8226 Mutant Sensitive 1.6 - 4.8 [4][13]

U266 Mutant Sensitive 1.6 - 4.8 [4][13]

RPMI-LR5 Mutant Resistant 1.6 - 4.8 [13]

U266-LR7 Mutant Resistant 1.6 - 4.8 [13]

In Vivo Efficacy
In animal models, EDO-S101 has shown superior antitumor activity compared to its individual

components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101

significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has

demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy.

[1]

Clinical Development
Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for

patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2

study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy

of tinostamustine in these patient populations.[15]
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Experimental Protocols Overview
The following provides a general overview of the methodologies employed in the preclinical

evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the

original research publications.

Cell Viability Assays
Method: MTT or similar colorimetric assays are typically used.

Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-

S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then

assessed by measuring the absorbance of the converted formazan product. IC₅₀ values are

calculated from the dose-response curves.[14]

Western Blotting
Purpose: To analyze the expression and post-translational modifications of proteins involved

in DNA damage response, apoptosis, and HDAC inhibition.

General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are

determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a

membrane, and probed with primary antibodies against targets such as acetylated histones,

γH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[4]

Homologous Recombination (HR) Functional Assay
Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA

repair.

Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-SceI

endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this

break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is

measured by flow cytometry to determine HR efficiency in the presence or absence of EDO-

S101.[11]

Animal Models
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Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are

commonly used.[11] Orthotopic models have also been employed for diseases like

glioblastoma.[1]

General Protocol: Tumor cells are implanted into the mice. Once tumors are established,

animals are randomized to receive vehicle control or EDO-S101 at a specified dose and

schedule. Tumor volume and overall survival are monitored.[11][14]
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Fig. 2: General Experimental Workflow.

Conclusion
EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual

mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its

ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong
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rationale for its continued development. Preclinical data have consistently demonstrated its

potent and broad-spectrum antitumor activity, both as a single agent and in combination with

other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic

potential of EDO-S101 in patients with advanced cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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